4-Fluoro-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFKZFFVTGGEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370547 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135427-08-6 | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Synthesizing data from established chemical suppliers and safety databases, this document details the compound's properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

This compound, registered under CAS number 135427-08-6, is a substituted aromatic aldehyde.[1] Its structure, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts unique reactivity and makes it a valuable building block in various synthetic applications.[2][3] The fluorine atom, in particular, is a desirable feature in medicinal chemistry for its ability to enhance metabolic stability and bioavailability in drug candidates.[2][4]

Below are the fundamental identifiers and properties of the compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 135427-08-6[1] |

| Molecular Formula | C₈H₇FO[1][4][5] |

| Molecular Weight | 138.14 g/mol [1][6] |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-m-tolualdehyde, 2-Fluoro-5-formyltoluene[1] |

| InChI Key | NRFKZFFVTGGEQF-UHFFFAOYSA-N |

| SMILES | Cc1cc(C=O)ccc1F |

| MDL Number | MFCD01631431[4] |

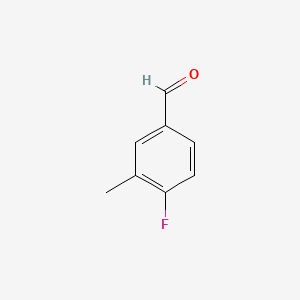

Caption: Molecular structure of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless or pale yellow clear liquid.[2][4][7] | Chem-Impex, TCI |

| Boiling Point | 208 °C (lit.) | [1][4][5][7][8][9] |

| Density | 1.132 - 1.14 g/mL at 25 °C (lit.) | [1][4][5] |

| Refractive Index | n20/D 1.522 (lit.) | [1][4][7] |

| Flash Point | 79 °C / 175 °F (closed cup) | [1][7][8] |

| Water Solubility | Slightly soluble.[1][9] | LookChem |

| Sensitivity | Air sensitive.[1][7] | LookChem, TCI |

Section 2: Plausible Synthesis Route and Experimental Protocol

While multiple proprietary methods exist for the industrial production of this compound, a common and logical laboratory-scale approach involves the formylation of 2-fluorotoluene. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group to an activated aromatic ring and serves as a robust choice for this transformation.

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluorotoluene is selected as the logical precursor. The ortho- and para-directing effects of both the fluorine and methyl groups would suggest formylation at the C4 or C6 positions. Steric hindrance from the methyl group at C2 makes the C4 position (para to the methyl group) the more likely site of substitution, leading to the desired product.

-

Reaction: The Vilsmeier-Haack reaction uses a mild electrophile (the Vilsmeier reagent, chloroiminium salt) generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This avoids the harsh conditions of other formylation methods that could lead to side reactions.

-

Workup: A basic aqueous workup (e.g., with sodium acetate or sodium hydroxide) is critical to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction byproducts.

Caption: Proposed synthetic workflow for this compound.

Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Add 2-fluorotoluene (1 equivalent) to the flask dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or dilute sodium hydroxide. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. Stir the resulting slurry vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Section 3: Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aldehyde functional group and the specific substitution pattern on the aromatic ring.[4] It serves as a versatile precursor in multi-step syntheses across several high-value industries.[2][3]

Sources

- 1. Cas 135427-08-6,this compound | lookchem [lookchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 135427-08-6 this compound AKSci U370 [aksci.com]

- 9. This compound | 135427-08-6 [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Benzaldehydes

4-Fluoro-3-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its strategic importance lies in the unique interplay of its substituents: a fluorine atom, a methyl group, and a reactive aldehyde functionality. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides a point of steric and electronic differentiation, while the aldehyde group serves as a versatile handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and an expert analysis of its reactivity, providing a critical resource for its effective application in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its safe handling, purification, and characterization.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 135427-08-6[1] |

| Molecular Formula | C₈H₇FO[1] |

| Molecular Weight | 138.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 208 °C (lit.)[1] |

| Density | 1.132 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.522 (lit.)[1] |

| Flash Point | 79.44 °C - closed cup[1] |

| Solubility | Slightly soluble in water. |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below is a detailed interpretation of the expected NMR and IR spectra of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom.

-

One proton will appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.

-

Another proton will appear as a multiplet.

-

The third aromatic proton will likely appear as a triplet. These signals are typically found in the range of δ 7.2-7.8 ppm .

-

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.3 ppm .

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehydic carbonyl carbon will be observed in the highly deshielded region of δ 190-193 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Methyl Carbon (CH₃): The methyl carbon will give rise to a signal in the upfield region of the spectrum, typically around δ 15-20 ppm .

IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is characteristic of the C-F bond.

-

C-H Bending (Aromatic): Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Synthesis and Purification

The most common and reliable laboratory synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. This method is favored due to the commercial availability of the starting material and the high yields that can be achieved with controlled oxidation.

Oxidation of 4-Fluoro-3-methylbenzyl Alcohol

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-fluoro-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of the aldehyde spot indicate the reaction's progression.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a colorless to light yellow liquid.

Synthetic Pathway Diagram:

Sources

Introduction: The Architectural Significance of a Fluorinated Benzaldehyde

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Molecular Structure, Weight, and Characterization

This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fragrance industries.[1][2] The strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, provides a detailed examination of its molecular architecture, precise molecular weight, and the analytical methodologies required for its unambiguous identification, underscoring its value in modern synthetic chemistry.

Molecular Identity and Structural Elucidation

The unique reactivity and utility of this compound stem directly from its specific atomic arrangement. Understanding this structure is fundamental to its application.

Key Identifiers:

The structure consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at position 4.

The aldehyde group is a reactive site, readily participating in nucleophilic additions and condensation reactions.[1] The fluorine atom at the para-position to the aldehyde exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild electron-donating inductive effect. This electronic interplay is crucial for directing further chemical modifications and is a key reason for its selection in multi-step syntheses.

Caption: Molecular structure of this compound.

Physicochemical Properties and Molecular Weight

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The molecular weight is a fundamental property derived directly from the molecular formula.

Molecular Weight Determination:

-

Average Molecular Weight: 138.14 g/mol .[1][4] This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, F, O).

-

Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most abundant isotope of each element. It is the precise mass used in high-resolution mass spectrometry for definitive identification.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 138.14 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Density (at 25 °C) | 1.132 - 1.14 g/mL | [1][2][3] |

| Boiling Point | 208 °C | [1][2] |

| Refractive Index (n20/D) | ~1.522 | [2][3] |

| Flash Point | 79.44 °C (175.0 °F) | |

| Purity (Typical) | ≥97% (GC) | [5] |

Structural Verification: A Self-Validating Protocol

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes. The structure of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques.

Workflow for Structural Confirmation:

Caption: Workflow for the spectroscopic identification of this compound.

1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

-

Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that can validate the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.0553. This experimentally observed value should match the theoretical exact mass of C₈H₈FO⁺ within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

-

Methodology:

-

Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Acquire the IR spectrum.

-

-

Expected Result: The spectrum will exhibit key absorption bands:

-

A strong, sharp peak around 1700-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.

-

Two peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a C-H stretch), known as a Fermi doublet, which is highly indicative of an aldehyde.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A strong band around 1200-1250 cm⁻¹ for the C-F (aryl-fluorine) stretch.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

-

Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing the connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive assignment of the substitution pattern.

-

Methodology:

-

Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC).

-

-

Expected Results:

-

¹H NMR:

-

A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).

-

A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).

-

A complex pattern of signals in the aromatic region (~7.0-7.8 ppm ) for the three distinct aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,3,4-substitution pattern.

-

-

¹³C NMR:

-

A signal at ~190-192 ppm for the aldehyde carbonyl carbon.

-

Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

-

A signal at ~15-20 ppm for the methyl carbon.

-

-

By integrating the data from these three orthogonal techniques, a scientist can build a self-validating case for the structure and purity of this compound, ensuring trustworthiness in subsequent applications.

Applications in Advanced Synthesis

This compound is a valuable building block precisely because its structure is tailored for reactivity and modification.[6] It is frequently employed in:

-

Pharmaceutical Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1]

-

Agrochemical Formulation: The compound is used to produce herbicides and pesticides, where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.[1]

-

Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a useful starting material for advanced polymers and electronic materials.[6]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is essential for any application, ensuring that the unique potential of this versatile intermediate is fully and reliably realized in research and development.

References

-

Exploring this compound: Properties and Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Versatility of this compound in Specialty Chemical Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 135427-08-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzaldehyde: A Senior Application Scientist's Perspective

Introduction: The Strategic Importance of 4-Fluoro-3-methylbenzaldehyde

This compound (CAS: 135427-08-6) is a highly versatile aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts desirable physicochemical properties to target molecules. This makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[3][4] In the pharmaceutical industry, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] As such, a deep understanding of the synthetic pathways to this key intermediate is paramount for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three primary strategies, each commencing from readily available starting materials:

-

Direct Formylation of 2-Fluorotoluene: This is the most direct approach, involving the introduction of a formyl group onto the aromatic ring of 2-fluorotoluene.

-

Oxidation of (4-Fluoro-3-methylphenyl)methanol: A two-step approach involving the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.

-

Directed ortho-Lithiation of 2-Fluorotoluene: A regioselective method that leverages the directing effect of the fluorine atom to introduce the formyl group at the desired position.

The choice of a particular route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity of the final product. The following sections will delve into the intricacies of each of these strategies.

Route 1: Direct Formylation of 2-Fluorotoluene

The most logical and industrially relevant starting material for the direct formylation approach is 2-fluorotoluene (o-fluorotoluene).[6] The electron-donating methyl group and the weakly activating, ortho-, para-directing fluorine atom synergistically activate the aromatic ring towards electrophilic substitution.[7][8][9] The primary challenge lies in achieving high regioselectivity for the desired 4-fluoro isomer over other potential isomers. Two classical formylation reactions are primarily employed: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.

Gattermann-Koch Formylation

The Gattermann-Koch reaction is a well-established method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[10][11]

Causality of Experimental Choices:

-

Lewis Acid (AlCl₃): The strong Lewis acid activates the formylating agent, which is believed to be the formyl cation ([HCO]⁺) or a complex thereof, making it sufficiently electrophilic to attack the aromatic ring.[10]

-

Co-catalyst (CuCl): In reactions at atmospheric pressure, cuprous chloride is often necessary to facilitate the formation of the active electrophile from carbon monoxide.[10]

-

Reaction Conditions: The reaction is typically carried out under pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture. The temperature is carefully controlled to prevent side reactions.

Experimental Protocol: Modified Gattermann-Koch Formylation of 2-Fluorotoluene [12]

This protocol is adapted from a patented industrial process.

-

Step 1: Catalyst Slurry Preparation: In a suitable pressure reactor, a slurry of aluminum chloride (1.2-1.5 equivalents) in an inert solvent such as cyclohexane is prepared under an inert atmosphere.

-

Step 2: Addition of Starting Material: 2-Fluorotoluene (1.0 equivalent) is added to the catalyst slurry.

-

Step 3: Formylation: The reactor is pressurized with carbon monoxide (typically to 100-1000 psig) and the mixture is stirred at a controlled temperature (e.g., 25-50°C) for several hours. A minuscule amount of hydrogen chloride (0.005 to 0.01 moles per mole of aluminum chloride) can be added to initiate the reaction.[12]

-

Step 4: Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The product, this compound, is then isolated and purified by vacuum distillation. A reported yield for this process is approximately 67.4%.[12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[13]

Causality of Experimental Choices:

-

Vilsmeier Reagent (DMF/POCl₃): The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[14]

-

Substrate Suitability: This reaction is particularly effective for electron-rich arenes, and 2-fluorotoluene fits this criterion due to the activating effects of the methyl and fluoro substituents.[13]

-

Reaction Conditions: The reaction is typically run at temperatures ranging from 0°C to elevated temperatures, depending on the reactivity of the substrate. The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.[14]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

-

Step 1: Formation of the Vilsmeier Reagent: In a reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.

-

Step 2: Formylation: 2-Fluorotoluene (1.0 equivalent) is added to the prepared Vilsmeier reagent at a low temperature. The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Step 3: Hydrolysis and Work-up: The reaction mixture is cooled and carefully poured into a stirred mixture of ice and water. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate.

-

Step 4: Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Oxidation of (4-Fluoro-3-methylphenyl)methanol

This two-step synthetic route offers an alternative to direct formylation and involves the preparation of an intermediate benzyl alcohol, which is subsequently oxidized to the target aldehyde.

Synthesis of the Precursor: (4-Fluoro-3-methylphenyl)methanol

The starting material for this route is typically 4-fluoro-3-methylbenzoic acid. This benzoic acid derivative can be synthesized from m-fluorotoluene via a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[15]

Experimental Protocol: Reduction of 4-Fluoro-3-methylbenzoic Acid

-

Step 1: Reaction Setup: 4-Fluoro-3-methylbenzoic acid (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere.

-

Step 2: Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.0-1.5 equivalents), is carefully added portion-wise to the solution at 0°C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction is complete.

-

Step 3: Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

Step 4: Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield (4-fluoro-3-methylphenyl)methanol, which can often be used in the next step without further purification.

Oxidation to this compound

The oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[16][17][18][19][20][21][22][23]

Experimental Protocol: Dess-Martin Oxidation [16][17]

-

Step 1: Reaction Setup: (4-Fluoro-3-methylphenyl)methanol (1.0 equivalent) is dissolved in a dry chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere.

-

Step 2: Oxidation: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature. The reaction is typically rapid and is stirred for 1-3 hours.

-

Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the two layers are clear.

-

Step 4: Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.

Route 3: Directed ortho-Lithiation of 2-Fluorotoluene

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[24] In the case of 2-fluorotoluene, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[25][26]

Causality of Experimental Choices:

-

Directing Group: The fluorine atom, being a Lewis basic site, can coordinate with the lithium of the organolithium reagent, directing the deprotonation to the C-3 position.

-

Strong Base (n-BuLi): A strong alkyllithium base is required to deprotonate the aromatic C-H bond.

-

Low Temperature: The reaction is carried out at very low temperatures (typically -78°C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Formylating Agent (DMF): DMF serves as an efficient one-carbon electrophile for the introduction of the aldehyde functionality.

Experimental Protocol: Directed ortho-Lithiation and Formylation

-

Step 1: Lithiation: A solution of 2-fluorotoluene (1.0 equivalent) in an anhydrous ethereal solvent like THF is cooled to -78°C under a strict inert atmosphere. n-Butyllithium (1.1-1.2 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

Step 2: Formylation: Anhydrous DMF (1.5-2.0 equivalents) is added dropwise to the solution of the aryllithium species at -78°C. The reaction mixture is stirred for another 1-2 hours at this temperature and then allowed to warm slowly to room temperature.

-

Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Gattermann-Koch | 2-Fluorotoluene | CO, HCl, AlCl₃, CuCl | ~67%[12] | Direct, industrially scalable | Requires high pressure, handling of CO and HCl |

| Vilsmeier-Haack | 2-Fluorotoluene | DMF, POCl₃ | Moderate to Good | Mild conditions, versatile | Use of corrosive POCl₃ |

| Oxidation | m-Fluorotoluene | 1. Trichloroacetyl chloride, AlCl₃; 2. LiAlH₄; 3. DMP or Swern reagents | Good (multi-step) | Avoids harsh formylation reagents, high selectivity | Multi-step synthesis, use of stoichiometric oxidants |

| Directed ortho-Lithiation | 2-Fluorotoluene | n-BuLi, DMF | Good to Excellent | High regioselectivity, mild conditions | Requires strictly anhydrous conditions and low temperatures |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, with the choice of methodology being contingent on the specific requirements of the synthesis. Direct formylation methods, particularly the Gattermann-Koch reaction, are well-suited for large-scale industrial production. The oxidation of (4-fluoro-3-methylphenyl)methanol offers a reliable and selective laboratory-scale synthesis, while directed ortho-lithiation provides an elegant and highly regioselective route for smaller-scale preparations where precise control is paramount.

As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements may focus on catalytic formylation reactions that avoid the use of stoichiometric and corrosive reagents, further enhancing the synthetic chemist's toolkit for accessing this valuable compound.

References

-

Electrophilic aromatic directing groups. (2023, October 29). In Wikipedia. Retrieved from [Link]

-

Dess–Martin oxidation. (2023, November 25). In Wikipedia. Retrieved from [Link]

-

Formylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

-

The dess-martin periodinane. (n.d.). Organic Syntheses. Retrieved from [Link]

- Blank, H. U., & Wolfrum, G. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. U.S. Patent No. 6,300,525 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).

-

Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2025, May 27). Retrieved from [Link]

-

Gattermann reaction. (2023, September 24). In Wikipedia. Retrieved from [Link]

-

Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Swern oxidation. (2023, November 25). In Wikipedia. Retrieved from [Link]

-

Swern Oxidation. (n.d.). gChem Global. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(10), 1836-1847. Retrieved from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). OrgoSolver. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wipf, P. (n.d.). Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved from [Link]

-

Swern Oxidation. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). In Chemistry LibreTexts. Retrieved from [Link]

-

Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Gattermann Koch Reaction: Mechanism, Application, Limitation. (2023, August 21). Science Info. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (2023, November 25). In Wikipedia. Retrieved from [Link]

-

2 - ORCA – Online Research @ Cardiff. (n.d.). Retrieved from [Link]

-

Directed ortho metalation. (2023, October 29). In Wikipedia. Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry - Section B, 43B(1), 181-185. Retrieved from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

-

Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024, February 12). Synlett, 35(03), 329-333. DOI: 10.1055/a-2259-8805. Retrieved from [Link]

-

Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025). Chemical Science. DOI: 10.1039/D4SC04988A. Retrieved from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025, July 4). Retrieved from [Link]

-

Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. (2023). Digital Discovery. DOI: 10.1039/D3DD00080B. Retrieved from [Link]

-

2-Fluorotoluene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 135427-08-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. scienceinfo.com [scienceinfo.com]

- 12. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 17. Dess-Martin Oxidation [organic-chemistry.org]

- 18. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 19. Swern oxidation - Wikipedia [en.wikipedia.org]

- 20. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. gchemglobal.com [gchemglobal.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Swern Oxidation [organic-chemistry.org]

- 24. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Formylation - Common Conditions [commonorganicchemistry.com]

- 26. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Fluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electronic effects within 4-Fluoro-3-methylbenzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The nuanced interplay between the electron-withdrawing nature of the fluorine atom and the aldehyde group, and the electron-donating character of the methyl group, dictates the molecule's reactivity and spectroscopic properties. This document will dissect these competing influences through the lens of inductive and resonance effects, supported by quantitative data, detailed experimental protocols, and computational models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in substituted benzaldehydes.

Introduction: The Dichotomy of Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.[4] Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic substitution and generally directing incoming groups to the meta position.[6]

This compound presents a compelling case study where these effects are in direct competition. The molecule features:

-

An aldehyde group (-CHO) , a strong electron-withdrawing group.

-

A fluorine atom (-F) , which exhibits a dual nature: it is strongly electron-withdrawing by induction (-I effect) but can donate electron density through resonance (+R effect).[7][8]

-

A methyl group (-CH₃) , a classic electron-donating group through induction (+I effect) and hyperconjugation.[9][10]

Understanding the net electronic outcome of these competing forces is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes for novel compounds.[2]

Dissecting the Electronic Contributions of Substituents

The overall electronic landscape of this compound is a composite of the individual contributions of each substituent, transmitted through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

The Aldehyde Group (-CHO): A Potent Electron Sink

The formyl group is a strong electron-withdrawing entity due to both a negative inductive effect (-I) and a negative resonance effect (-M).

-

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, by extension, from the benzene ring through the sigma (σ) bond framework.

-

Resonance Effect (-M): The π-system of the carbonyl group can delocalize the π-electrons of the benzene ring towards the oxygen atom, further depleting the ring of electron density. This effect is most pronounced at the ortho and para positions relative to the aldehyde.

The Fluorine Atom (-F): A Tale of Two Effects

Halogens, and fluorine in particular, present a unique scenario where inductive and resonance effects are in opposition.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the ring.[7][11]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density.[11][12] This donation primarily enriches the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]

The Methyl Group (-CH₃): An Electron Donor

The methyl group is an electron-donating group, activating the benzene ring. This donation occurs through two mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bonds.[10][13]

-

Hyperconjugation (+H): This is a stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the π-system of the aromatic ring.[9][14] This delocalization of σ-electrons effectively donates electron density to the ring, particularly at the ortho and para positions.[15]

The Net Electronic Effect and Reactivity of this compound

The combination of these substituents results in a complex electronic distribution within the this compound molecule. The strong electron-withdrawing nature of the aldehyde group dominates, rendering the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene.

However, the directing effects of the substituents are crucial for predicting the regioselectivity of reactions. The fluorine atom, despite its deactivating inductive effect, is an ortho, para-director due to resonance. The methyl group is also an ortho, para-director. In this compound, the fluorine is at position 4 and the methyl group is at position 3. The interplay of their directing effects, along with the deactivating influence of the aldehyde at position 1, will determine the preferred sites of substitution.

In the context of nucleophilic acyl substitution , the electronic effects on the carbonyl carbon are paramount.[16][17] Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[18] In this compound, the net electron-withdrawing effect of the fluoro and aldehyde groups likely enhances the reactivity of the carbonyl group towards nucleophiles, despite the electron-donating methyl group.

Experimental and Computational Analysis of Electronic Effects

A multi-faceted approach combining spectroscopic techniques, reactivity studies, and computational modeling is essential for a thorough understanding of the electronic effects in this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions in the molecule.

-

¹H NMR: The chemical shifts of the aromatic protons provide a direct measure of the electron density around them. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). In benzaldehyde, the aldehyde proton appears significantly downfield (around 10 ppm).[19] The aromatic protons in this compound will exhibit complex splitting patterns and chemical shifts influenced by all three substituents.

-

¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups will deshield the carbonyl carbon, shifting its resonance to a higher frequency.

The stretching frequency of the carbonyl group (C=O) in the IR spectrum is indicative of the bond strength, which is influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.[20][21]

Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[22][23] It relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted compound. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 1: Hammett Constants for Relevant Substituents [24]

| Substituent | σ_meta | σ_para |

| -F | +0.337 | +0.062 |

| -CH₃ | -0.069 | -0.170 |

| -CHO | +0.36 (approx.) | +0.42 (approx.) |

Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Computational Chemistry: Visualizing the Electronic Landscape

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize the molecular electrostatic potential (MEP) map of this compound.[25][26] The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).[27][28] This provides a powerful visual tool for identifying nucleophilic and electrophilic sites.[29]

Diagram 1: Hypothetical MEP Map Workflow

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the formylation of 3-fluoro-4-methylbenzene or related precursors. For instance, bromination of 4-fluorotoluene followed by conversion to the aldehyde is a possible route.[30] The specific properties of this compound include a boiling point of approximately 208 °C and a density of about 1.132 g/mL at 25 °C.[31][32]

Protocol for ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the peaks to determine the relative number of protons in each environment.

-

-

Data Analysis:

-

Assign the peaks to the respective protons based on their chemical shifts, integration values, and splitting patterns (multiplicity).

-

Analyze the coupling constants (J-values) to deduce the connectivity of the protons.

-

Diagram 2: Logic of NMR Peak Assignment

Caption: Logical flow for assigning NMR signals to molecular structure.

Conclusion

The electronic character of this compound is a delicate balance of competing inductive and resonance effects from its three substituents. The aldehyde group acts as a strong deactivator and electron-withdrawing entity. The fluorine atom, while inductively withdrawing, donates electron density through resonance, and the methyl group is a consistent electron donor via induction and hyperconjugation. This intricate electronic interplay governs the molecule's reactivity in both electrophilic aromatic substitution and nucleophilic acyl reactions, making it a valuable and tunable building block in medicinal chemistry and materials science. A thorough understanding of these fundamental principles, validated through spectroscopic and computational methods, is essential for the rational design and synthesis of novel chemical entities.

References

- Vertex AI Search. (2021). Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.

- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.

- PubMed. (2014). Where does the electron go?

- Master Organic Chemistry. (2018).

- Chemistry Steps. (n.d.). Ortho, Para, Meta.

- AdiChemistry. (n.d.).

- The Student Room. (2013).

- Chem-Impex. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis.

- Khan Academy. (n.d.). Ortho-para directors III.

- BYJU'S. (n.d.). Hyperconjugation Chemistry Questions with Solutions.

- Chemistry Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene.

- Sarthaks eConnect. (2024). Role of Inductive and Hyperconjugative Effects in Aromatic Substitution of the Substituted Benzenes.

- Wikipedia. (n.d.).

- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?

- Khan Academy. (2022).

- ChemicalBook. (2025). This compound | 135427-08-6.

- Sigma-Aldrich. (n.d.). This compound 97 135427-08-6.

- Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects.

-

ResearchGate. (n.d.). Hammett constants for CF 2 OCH 3 and similar groups[13].

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Specialty Chemical Synthesis.

- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP)

- ResearchGate. (2025). Theoretical Analysis of the Electronic Spectra of Benzaldehyde.

- Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.

- Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants.

- Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzaldehyde.

- PubMed. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents.

- University of Calgary. (n.d.).

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the 4a, 4b, and single....

- ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of (i) π-system (BNZ, TFB,....

- Benchchem. (n.d.). An In-depth Technical Guide to the Electron-Donating Effects in Mesitaldehyde's Benzene Ring.

- University of Calgary. (n.d.). Ch12 : Substituent Effects.

- Wikipedia. (n.d.). Aldehyde.

- Master Organic Chemistry. (2017).

- Doc Brown's Chemistry. (2025). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- ResearchGate. (2025).

- PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.

- Dummies. (n.d.). Electron-Donating and Electron-Withdrawing Substituents.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6.

- PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574.

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. adichemistry.com [adichemistry.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. Khan Academy [khanacademy.org]

- 12. Khan Academy [khanacademy.org]

- 13. sarthaks.com [sarthaks.com]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 24. Hammett equation - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 31. This compound | 135427-08-6 [chemicalbook.com]

- 32. This compound 97 135427-08-6 [sigmaaldrich.com]

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Role of Fluorine Substitution in Benzaldehyde Derivatives

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine.[1] Its introduction into molecular scaffolds is a cornerstone strategy for optimizing drug candidates, transforming promising leads into viable therapeutics.[2][3] Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, providing a versatile platform for constructing complex molecular architectures.[4][5] When these two domains intersect—the strategic incorporation of fluorine onto the benzaldehyde ring—chemists unlock a powerful toolkit for modulating a molecule's physicochemical and pharmacokinetic properties with remarkable precision.[4]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere survey of effects to explain the underlying causality behind experimental choices and outcomes. We will explore the nuanced interplay of electronic and steric effects, the profound impact on metabolic stability and target binding, and the practical synthetic methodologies that bring these powerful molecules to life.

The Fundamental Physicochemical Influence of Fluorine

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its status as the most electronegative element—are the primary drivers of its utility.[6] When substituted onto a benzaldehyde ring, fluorine exerts a powerful, position-dependent influence on the reactivity of the aldehyde group and the properties of the entire molecule.

The Duality of Electronic Effects: Inductive vs. Resonance

The net electronic effect of a fluorine substituent is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[7][8]

-

Inductive Effect (-I): Operating through the sigma (σ) bond framework, fluorine's high electronegativity strongly polarizes the C-F bond, pulling electron density from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[7] This inductive withdrawal increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[9]

-

Resonance Effect (+M): Fluorine's lone pair electrons can be delocalized into the pi (π) system of the benzene ring. This electron donation partially counteracts the inductive effect and is most pronounced at the ortho and para positions, where it directs electrophilic aromatic substitution.[7]

The position of the fluorine atom dictates the dominant effect, thereby tuning the aldehyde's reactivity.

Caption: Interplay of electronic and steric effects in fluorobenzaldehyde isomers.

Conformational Control and Steric Influence

The substitution of hydrogen with fluorine can alter the conformational preferences of a molecule.[10] In ortho-fluorobenzaldehyde, steric and electrostatic interactions between the fluorine and the aldehyde's oxygen atom favor the anti-conformation, where the oxygen is turned away from the fluorine.[11] This conformational locking can be crucial for pre-organizing a ligand into a bioactive shape for optimal receptor binding.[10]

Enhancing Pharmacokinetic Profiles: The Power of the C-F Bond

One of the most celebrated applications of fluorine in drug design is its ability to enhance a molecule's pharmacokinetic profile, particularly its metabolic stability.[12][13]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond, with a bond energy of approximately 105.4 kcal/mol, is significantly stronger than a carbon-hydrogen (C-H) bond.[14] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[10][12] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of metabolic attack, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[6][13]

Table 1: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs This table summarizes representative data on the impact of fluorination on metabolic stability in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater stability.[12]

| Compound Pair | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Improvement |

| SCH 48461 / Ezetimibe | 15 | >120 | >8x |

| Compound A | 22 | 85 | 3.9x |

| Compound B | 8 | 45 | 5.6x |

| Data is illustrative and compiled from principles described in cited literature.[6] |

Modulating Lipophilicity and Permeability

Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[10][15] This is particularly vital for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is required.[16] However, the effect is nuanced; while a single fluorine atom often increases lipophilicity, polyfluorination can sometimes decrease it. This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

Altering Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups.[6][17] For instance, placing a fluorine atom near a basic amine will lower its pKa, reducing its degree of ionization at physiological pH. This can lead to improved cell membrane permeability and bioavailability, as the neutral form of a drug is more readily absorbed.[13]

Experimental Protocols: Assessing the Impact of Fluorination

To quantify the benefits of fluorination, robust and reproducible in vitro assays are essential. The microsomal stability assay is a cornerstone of early-stage drug discovery for evaluating metabolic fate.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, comparing a fluorinated benzaldehyde derivative against its non-fluorinated parent structure.[12]

Materials:

-

Test compounds (fluorinated and non-fluorinated, 10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., Corning Gentest™)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix by diluting the microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

-

Pre-incubation: In a 96-well plate, add the microsomal solution and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

-

Scientist's Note: A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

-

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Caption: A generalized workflow for an in vitro microsomal stability assay.

Synthetic Strategies for Fluorinated Benzaldehydes

The accessibility of fluorinated benzaldehydes is crucial for their use in drug discovery programs. Several reliable synthetic methods are employed.

Halogen-Exchange (HALEX) Reaction

The HALEX process is a common industrial method for producing fluorinated aromatics. It involves the reaction of an activated chlorinated or brominated benzaldehyde with a fluoride source, typically potassium fluoride (KF). The reaction is often performed in a polar aprotic solvent at high temperatures.[18]

-

Scientist's Note: The efficiency of the HALEX reaction is highly dependent on the activation of the leaving group. Halogens at the ortho and para positions to the electron-withdrawing aldehyde group are readily displaced.[18]

Direct Formylation

Another approach is the direct formylation of a pre-existing fluorinated benzene ring. Classic methods like the Gattermann-Koch reaction (using CO and HCl with a catalyst) can be adapted for this purpose, providing a cost-effective route to compounds like 4-fluorobenzaldehyde from fluorobenzene.[18][19]

Applications in Drug Discovery: A Case Study

Fluorinated benzaldehydes are invaluable intermediates for synthesizing a wide range of pharmacologically active agents.[20]

Case Study: Fluorinated Cinnamide Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[20] Cinnamide derivatives have shown promise as EGFR inhibitors, and incorporating fluorine can enhance their potency and pharmacokinetic properties. Fluorinated benzaldehydes serve as the starting point for these molecules via condensation reactions.

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) of Representative Cinnamide-Fluorinated Derivatives Against HepG2 Cancer Cell Line

| Compound | Benzaldehyde Precursor | IC₅₀ (µM) |

| C1 (Control) | Benzaldehyde | 25.4 |

| C2 | 2-Fluorobenzaldehyde | 12.1 |

| C3 | 3-Fluorobenzaldehyde | 18.5 |

| C4 | 4-Fluorobenzaldehyde | 8.7 |

| Data is illustrative and based on principles described in cited literature.[20] |

The data clearly indicates that the presence and position of the fluorine atom significantly impact the compound's anticancer activity, with the para-fluoro derivative showing the highest potency. This highlights the importance of positional scanning with fluorine to optimize biological activity.

Caption: A typical drug discovery workflow utilizing a library of fluorinated benzaldehydes.

Conclusion and Future Perspectives

The strategic substitution of fluorine on benzaldehyde derivatives is a powerful, multifaceted tool in the arsenal of the medicinal chemist. It provides a rational and often predictable means to enhance metabolic stability, modulate physicochemical properties, and improve the overall therapeutic profile of drug candidates.[6][13] From blocking metabolic soft spots to fine-tuning receptor binding through conformational and electronic effects, the impact of this single atomic substitution is profound.[2][10]

As synthetic methodologies for selective fluorination continue to advance, the accessibility and diversity of fluorinated benzaldehyde building blocks will expand.[17] This will undoubtedly fuel the discovery of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic properties, reinforcing the indispensable role of fluorine in shaping the future of medicine.

References

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.). BenchChem.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovative Techniques in Agriculture.

- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. (n.d.). Acme Bioscience.

- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Fluorine in Bioorganic and Medicinal Chemistry. Taylor & Francis.

- Chandra, K., Kumar, R., Singh, I., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 30.

- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. PubMed.

- A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers - Benchchem. (n.d.). BenchChem.

- Fluorine as a key element in modern drug discovery and development. (n.d.). Le Studium.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). MDPI.

- The Many Roles for Fluorine in Medicinal Chemistry. (2009). ACS Publications.

- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

- Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. (2012). Chemical Science (RSC Publishing).

- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols - Benchchem. (n.d.). BenchChem.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Fluorine as a Hydrogen-Bond Acceptor. (2016). ChemistryViews.

- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.